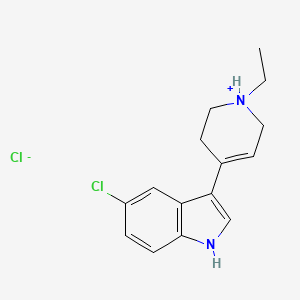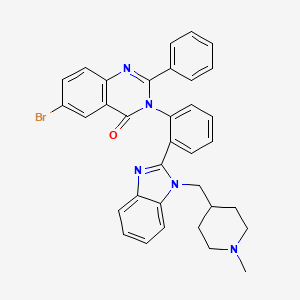
4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((1-methyl-4-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((1-methyl-4-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- is a complex organic compound with a unique structure that combines quinazolinone, benzimidazole, and piperidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((1-methyl-4-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Coupling with Benzimidazole Derivative: The benzimidazole moiety can be introduced through a coupling reaction with an appropriate benzimidazole derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction using a piperidine derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the quinazolinone core using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Applications De Recherche Scientifique
4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((1-methyl-4-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Pharmacology: The compound is studied for its potential effects on different biological pathways, including its role as an enzyme inhibitor or receptor modulator.
Chemical Biology: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((1-methyl-4-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4(3H)-Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Benzimidazole Derivatives: Compounds with benzimidazole moieties and varying substituents.
Piperidine Derivatives: Compounds with piperidine rings and different functional groups.
Uniqueness
4(3H)-Quinazolinone, 6-bromo-3-(2-(1-((1-methyl-4-piperidinyl)methyl)-1H-benzimidazol-2-yl)phenyl)-2-phenyl- is unique due to its combination of three distinct moieties: quinazolinone, benzimidazole, and piperidine. This unique structure provides a diverse range of chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
91045-28-2 |
|---|---|
Formule moléculaire |
C34H30BrN5O |
Poids moléculaire |
604.5 g/mol |
Nom IUPAC |
6-bromo-3-[2-[1-[(1-methylpiperidin-4-yl)methyl]benzimidazol-2-yl]phenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C34H30BrN5O/c1-38-19-17-23(18-20-38)22-39-31-14-8-6-12-29(31)37-33(39)26-11-5-7-13-30(26)40-32(24-9-3-2-4-10-24)36-28-16-15-25(35)21-27(28)34(40)41/h2-16,21,23H,17-20,22H2,1H3 |
Clé InChI |
UVDCGTIPHXCYGQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4N5C(=NC6=C(C5=O)C=C(C=C6)Br)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


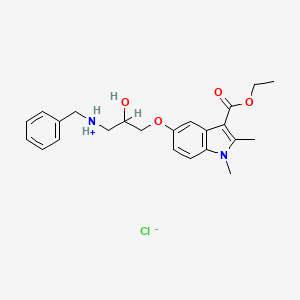
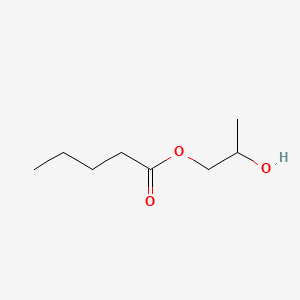
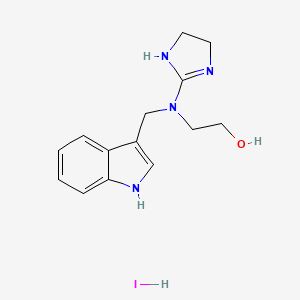
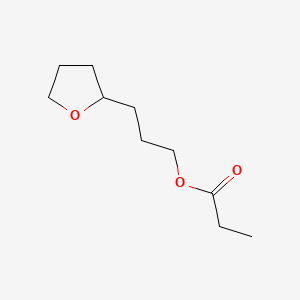
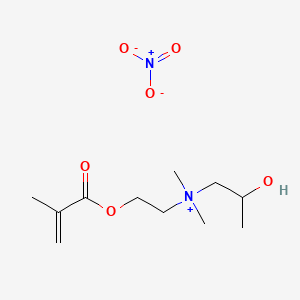

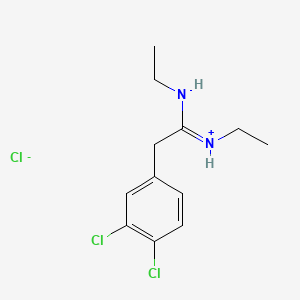
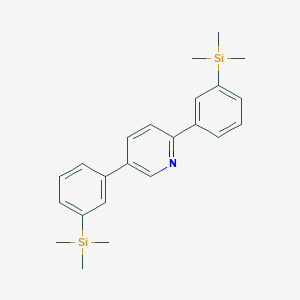

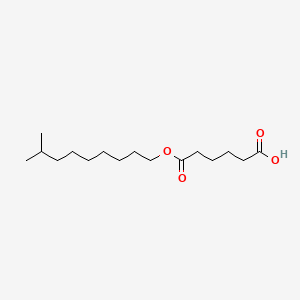
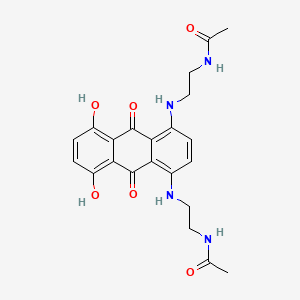
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
